1,1,1,2,3,3,3-Heptachloropropane

説明

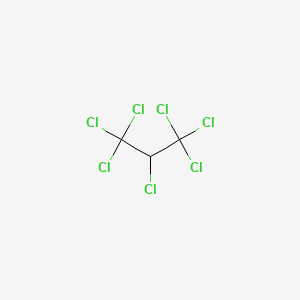

1,1,1,2,3,3,3-Heptachloropropane is a useful research compound. Its molecular formula is C3HCl7 and its molecular weight is 285.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

As a chlorinated hydrocarbon, it is likely to interact with lipophilic sites in biological systems .

Mode of Action

It is known that chlorinated hydrocarbons can interfere with the function of various enzymes and proteins, potentially leading to a wide range of biological effects .

Biochemical Pathways

Chlorinated hydrocarbons in general can disrupt cellular processes by interacting with lipids in cell membranes, potentially affecting signal transduction pathways .

Pharmacokinetics

As a chlorinated hydrocarbon, it is likely to be lipophilic and may accumulate in fatty tissues .

Result of Action

Exposure to chlorinated hydrocarbons can lead to a variety of health effects, depending on the specific compound and the extent of exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,1,1,2,3,3,3-Heptachloropropane. For example, its stability and reactivity may be affected by temperature and pH. Its efficacy may also be influenced by the presence of other chemicals in the environment .

生化学分析

Biochemical Properties

1,1,1,2,3,3,3-Heptachloropropane plays a role in various biochemical reactions, particularly those involving halogenated hydrocarbons. It interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of xenobiotics. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates. Additionally, this compound can interact with proteins involved in cellular detoxification processes, such as glutathione S-transferases, which facilitate the conjugation of glutathione to the compound, aiding in its excretion .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It can disrupt cell signaling pathways by interfering with receptor-ligand interactions and altering the phosphorylation status of key signaling proteins. This compound also affects gene expression by modulating transcription factors and epigenetic markers. Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic intermediates. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and affect gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic toxicity, affecting cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can lead to severe toxic effects, including liver and kidney damage, neurotoxicity, and immunosuppression. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates. These intermediates can undergo further reactions, such as conjugation with glutathione, facilitated by glutathione S-transferases. This metabolic pathway helps in the detoxification and excretion of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific transporters or binding proteins. The compound tends to accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it can exert its toxic effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. It is often found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, it can localize to mitochondria, affecting mitochondrial function and energy production. Post-translational modifications and targeting signals may direct the compound to these specific compartments .

生物活性

1,1,1,2,3,3,3-Heptachloropropane (CAS Number: 3849-33-0) is a chlorinated hydrocarbon with significant industrial applications. Its chemical formula is C₃HCl₇, and it is recognized for its complex biological interactions. This article delves into its biological activity, examining its toxicological effects, environmental impact, and potential health risks.

- Molecular Weight : 285.19 g/mol

- Boiling Point : 249 °C

- Density : 1.82 g/cm³ at 20 °C

- Appearance : Clear liquid

Biological Activity Overview

The biological activity of this compound primarily revolves around its toxicity and potential endocrine-disrupting properties. Studies have shown that exposure to this compound can lead to various adverse health effects in both humans and wildlife.

Toxicological Effects

Research indicates that this compound exhibits significant toxicity:

- Acute Toxicity : Exposure can lead to symptoms such as respiratory distress and neurological disturbances.

- Chronic Toxicity : Long-term exposure has been associated with liver damage and potential carcinogenic effects.

Study on Aquatic Organisms

A study assessed the impact of this compound on aquatic life. The results indicated:

- Mortality Rates : Significant mortality in species such as Daphnia magna at concentrations above 10 mg/L.

- Behavioral Changes : Altered swimming patterns observed in exposed organisms.

Endocrine Disruption Research

Research has highlighted the compound's potential as an endocrine disruptor:

- A study demonstrated that exposure to heptachloropropane resulted in altered hormone levels in test subjects.

- These changes were linked to reproductive health issues in laboratory animals.

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C₃HCl₇ |

| Molecular Weight | 285.19 g/mol |

| Boiling Point | 249 °C |

| Density | 1.82 g/cm³ |

| Acute Toxicity (LC50) | 10 mg/L (Daphnia magna) |

| Chronic Toxicity | Liver damage |

| Endocrine Disruption Potential | Yes |

Environmental Impact

The environmental persistence of this compound raises concerns regarding bioaccumulation in food chains. Its high lipophilicity leads to accumulation in fatty tissues of organisms.

Regulatory Status

Due to its toxicological profile and environmental concerns:

- The use of heptachloropropane is heavily regulated in many countries.

- Safety data sheets recommend strict handling protocols to mitigate exposure risks.

科学的研究の応用

Scientific Research Applications

-

Chemical Synthesis :

- Heptachloropropane is utilized in organic synthesis as a precursor for various chlorinated compounds. It can be produced through a modified Friedel-Crafts reaction involving chloroform and tetrachloroethylene in the presence of aluminum chloride .

- Its structure allows for the exploration of halogen bonding interactions in molecular studies, particularly in solid-state chemistry where Cl⋯Cl and Cl⋯H interactions are significant .

-

Environmental Studies :

- The compound is often studied for its environmental impact due to its persistence and potential toxicity. Research has focused on its behavior in soil and water systems, assessing its degradation pathways and bioaccumulation potential in aquatic organisms .

- Case studies have highlighted the importance of monitoring chlorinated hydrocarbons like heptachloropropane in environmental assessments due to their long-term ecological effects.

-

Toxicology Research :

- Investigations into the toxicological effects of heptachloropropane have been conducted to understand its health risks associated with exposure. Studies typically examine its acute and chronic effects on laboratory animals and potential mechanisms of toxicity .

- The compound's safety data sheets indicate that it may cause irritation upon contact and should be handled with care to minimize exposure risks .

Industrial Applications

-

Agricultural Chemicals :

- Historically, chlorinated hydrocarbons have been used as pesticides and herbicides. While specific applications of heptachloropropane in agriculture are less documented today due to regulatory restrictions, its structural characteristics suggest potential use in developing new agrochemicals.

-

Manufacturing Processes :

- In some industrial settings, heptachloropropane may be used as an intermediate in the production of other chemical compounds or materials requiring chlorination processes.

Case Studies

-

Environmental Impact Assessment :

A comprehensive study conducted in South Korea analyzed the presence of heptachloropropane in local water bodies. The findings indicated significant levels of contamination linked to industrial runoff, prompting regulatory reviews and remediation efforts . -

Health Risk Analysis :

A toxicological assessment evaluated the effects of heptachloropropane on rodent models, revealing potential endocrine-disrupting properties that warrant further investigation into long-term health implications for humans exposed through environmental pathways .

特性

IUPAC Name |

1,1,1,2,3,3,3-heptachloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl7/c4-1(2(5,6)7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOUTMTXULWVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063211 | |

| Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3849-33-0 | |

| Record name | 1,1,1,2,3,3,3-Heptachloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3849-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003849330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。